molecular formula C8H10BrNO2S B1440514 3-Bromo-N,5-dimethylbenzenesulfonamide CAS No. 1020252-91-8

3-Bromo-N,5-dimethylbenzenesulfonamide

Cat. No. B1440514
M. Wt: 264.14 g/mol
InChI Key: JQYBMUGSJWMEGL-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It has an average mass of 264.139 Da and a monoisotopic mass of 262.961548 Da .


Synthesis Analysis

3-Bromo-N,5-dimethylbenzenesulfonamide is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in organic synthesis reactions and as a starting material for the preparation of various heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of 3-Bromo-N,5-dimethylbenzenesulfonamide consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N,5-dimethylbenzenesulfonamide include its molecular formula (C8H10BrNO2S), average mass (264.139 Da), and monoisotopic mass (262.961548 Da) . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chromatographic Analysis

  • Gas-Liquid Chromatographic Properties : 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives exhibit excellent properties for gas-liquid chromatographic analysis. Dimethylformamide dialkylacetals, reacting with primary sulfonamides like 3-bromo-5-cyanobenzenesulfonamide, form N-dimethylaminomethylene derivatives with superior chromatographic characteristics. These compounds are convenient for submicrogram level preparation and have been utilized in biological studies, including the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in biological samples such as ovine blood (Vandenheuvel & Gruber, 1975).

Photodynamic Therapy in Cancer Treatment

  • Photodynamic Therapy Applications : 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, a treatment modality for cancer. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized. These compounds demonstrate significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them promising as Type II photosensitizers in cancer photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Anticancer Properties : The antitumor activity of 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives has been studied. For example, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized, and their stereostructures and antitumor activities investigated. These compounds showed inhibition of PI3Kα kinase, an enzyme involved in cancer progression, suggesting potential utility in cancer treatment (Zhou et al., 2015).

Photophysical and Photochemical Properties

  • Potential in Photocatalysis : Derivatives of 3-Bromo-N,5-dimethylbenzenesulfonamide have been examined for their photophysical and photochemical properties, particularly in the context of photocatalytic applications. For instance, zinc(II) phthalocyanine with benzenesulfonamide derivative substituents exhibited significant photosensitizing abilities, making them suitable for photocatalytic purposes (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Analytical Applications

  • Utility in Organic Synthesis : 3-Bromo-N,5-dimethylbenzenesulfonamide and its derivatives are valuable in the synthesis of complex organic molecules. For example, the synthesis and analytical applications of related compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been reported. These compounds serve as useful intermediates in various organic synthesis reactions, demonstrating the broad applicability of 3-Bromo-N,5-dimethylbenzenesulfonamide derivatives in chemical synthesis (Gowda et al., 1983).

properties

IUPAC Name

3-bromo-N,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBMUGSJWMEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674350
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,5-dimethylbenzenesulfonamide

CAS RN

1020252-91-8
Record name 3-Bromo-N,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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